3,3'-Diaminobiphenyl-2,2'-diol
Description
Structure
3D Structure
Properties
CAS No. |
25706-45-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-6-(3-amino-2-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H12N2O2/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,15-16H,13-14H2 |
InChI Key |
PARGTJDYVRRGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C2=C(C(=CC=C2)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diaminobiphenyl 2,2 Diol and Its Derivatives
De Novo Synthesis of 3,3'-Diaminobiphenyl-2,2'-diol
The construction of the this compound molecule from simpler precursors is a multi-step process. Key strategies involve the formation of the biphenyl (B1667301) core followed by the introduction of the amino and hydroxyl functional groups at the desired positions.
A primary and logical route to this compound involves the nitration of a suitable biphenyl precursor, followed by the reduction of the nitro groups to amino groups. This classic approach allows for the regioselective installation of the amino functionalities.
The synthesis typically begins with a 2,2'-dihydroxybiphenyl scaffold. This precursor undergoes electrophilic aromatic substitution, specifically nitration, to introduce nitro groups onto the aromatic rings. The directing effects of the hydroxyl groups guide the incoming nitro groups primarily to the ortho and para positions. By controlling reaction conditions, such as the nitrating agent and temperature, the formation of the desired 3,3'-dinitro-2,2'-dihydroxybiphenyl intermediate can be optimized.
Common nitrating agents and conditions are summarized in the table below.
| Nitrating Agent | Solvent | Temperature (°C) | Observations |
| Nitric Acid / Sulfuric Acid | - | Varies | Standard, powerful nitrating conditions. lukasiewicz.gov.pl |
| 20% Oleum / Potassium Nitrate | - | Room Temp | Effective for nitrating activated pyrazine (B50134) rings. researchgate.net |
| N2O5 / Nitric Acid | - | Varies | Can lead to side products like tetraketopiperazine. lukasiewicz.gov.pl |
Following the successful dinitration, the subsequent step is the reduction of the two nitro groups to form the corresponding diamine. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and clean method.
| Reducing Agent | Catalyst | Solvent | Conditions |
| Hydrogen (H2) | Palladium on Carbon (Pd/C) | Ethanol/Methanol | Room temperature, atmospheric or elevated pressure. nih.gov |
| Hydrogen (H2) | Rhodium on Carbon (Rh/C) | Acetic Acid | High pressure (2200 psi), elevated temperature (110 °C). nih.gov |
| Catalytic Reduction | - | - | Used for reducing nitro groups to amines. researchgate.net |
This nitration-reduction sequence is a well-established and versatile method for the synthesis of aromatic amines from nitroaromatic precursors.
The Ullmann coupling reaction offers a direct method for constructing the biphenyl backbone, which is central to the structure of this compound. This reaction involves the copper-mediated coupling of two aryl halide molecules. To synthesize a precursor for the target molecule, one could envision the coupling of a suitably substituted halobenzene, such as 2-iodo-6-nitrophenol (B171258) or a protected version thereof.
A notable example is the synthesis of 2,2'-dinitrobiphenyl (B165474) from 2-iodonitrobenzene using a copper-bronze alloy at elevated temperatures (215–225 °C). orgsyn.org This reaction can be performed without a solvent, and modern variations using high-speed ball milling have achieved quantitative yields in a cleaner, faster process. researchgate.net Subsequent reduction of the dinitro compound would yield 2,2'-diaminobiphenyl, a related structure. While not directly producing the target diol, this methodology highlights a key C-C bond-forming strategy that could be adapted for precursors containing the necessary hydroxyl functionalities.
Nucleophilic aromatic substitution (SNAr) provides another strategic avenue for introducing the amino or hydroxyl groups onto a pre-formed biphenyl ring. nih.govnih.gov For an SNAr reaction to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group (e.g., a halogen). nih.gov
For instance, a precursor like 3,3'-difluoro-2,2'-dihydroxybiphenyl, if available, could potentially undergo SNAr with an amine source to introduce the amino groups. More commonly, a highly activated substrate like a dinitro-dihalobiphenyl could be envisioned. For example, the reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) proceeds efficiently in the presence of a mild base. mdpi.com Similarly, the substitution of a fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been demonstrated with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This principle could be applied to a biphenyl system, where leaving groups at the 3 and 3' positions of a dinitro-activated biphenyl could be displaced by a hydroxyl nucleophile, or vice versa, to construct the target molecule.
Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway involving a Meisenheimer complex. nih.govnih.gov
Elaboration of Chemical Derivatives and Functionalized Analogues
Once this compound is synthesized, its amino and hydroxyl groups serve as reactive handles for further chemical modifications, allowing for the creation of a diverse range of derivatives.
The phenol (B47542) and aniline (B41778) moieties within this compound are susceptible to oxidation. The oxidation of diols can lead to different products depending on the oxidant and the structure of the diol. ias.ac.in For vicinal diols, oxidation often results in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. researchgate.net For non-vicinal diols, one of the hydroxyl groups is typically oxidized to a carbonyl group, yielding a hydroxycarbonyl (B1239141) compound. ias.ac.inresearchgate.net The oxidation of phenols can be complex, potentially leading to quinone-type structures or polymeric materials. Similarly, the amino groups can be oxidized to various nitrogen-containing functionalities, such as nitroso, nitro, or azo groups.
Conversely, while the amino and hydroxyl groups are already in a reduced state, other parts of a derivative molecule could be targeted for reduction. For example, if the diol were to be derivatized with a group containing a reducible functionality (e.g., a carbonyl or nitro group), standard reduction methods could be employed.
The primary amino groups of this compound are nucleophilic and readily participate in condensation reactions with electrophilic partners, most notably carbonyl compounds like aldehydes and ketones. These reactions typically form imine (Schiff base) linkages.
If a dicarbonyl compound is used, a double condensation can occur, leading to the formation of larger macrocyclic or polymeric structures. For example, the reaction of a diamine with a dialdehyde (B1249045) can produce polymers containing diimine linkages. Condensation reactions are fundamental in polymer chemistry and are used to synthesize various classes of polymers, including polyamides, polyimines, and polyesters.
Furthermore, the amino groups can react with acid chlorides or anhydrides to form stable amide bonds. This reaction is a cornerstone for the synthesis of a vast array of compounds, including polymers like aramids. The reaction of [2,2'-Bipyridyl]-3,3'-diamine with ethyl benzimidate hydrochloride, for instance, leads to the formation of a dipyrido nih.govnih.govdiazepine ring system through condensation and cyclization. researchgate.net Similarly, the diol functionalities can undergo condensation with carboxylic acids or their derivatives to form esters.
Advanced Materials Applications and Polymer Science of 3,3 Diaminobiphenyl 2,2 Diol
Role as a Monomer in High-Performance Polymer Systems
3,3'-Diaminobiphenyl-2,2'-diol serves as a foundational building block for several classes of high-performance polymers. The spatial arrangement of its amine and hydroxyl groups is particularly suited for forming heterocyclic rings within the polymer backbone, leading to materials with exceptional thermal and chemical stability.
Polyimides are a class of polymers known for their outstanding thermal stability, mechanical strength, and dielectric properties. Aromatic polyimides containing ortho-positioned hydroxy groups, known as poly(hydroxyimide)s (PHIs), are synthesized from monomers like this compound. These PHIs serve as crucial precursors for further chemical transformations. rsc.org
The synthesis is typically a two-step process. First, a polycondensation reaction occurs between the diamine monomer (this compound) and an aromatic tetracarboxylic dianhydride. This step forms a soluble poly(amic acid) precursor. The second step involves thermal or chemical cyclodehydration (imidization) to form the final polyimide structure. asianpubs.orgmdpi.com A 'one-pot' solution imidization technique can also be employed to produce fully imidized, high-molecular-weight polyimides. rsc.org
The properties of the resulting polyimides are highly dependent on the choice of the dianhydride co-monomer. By selecting different dianhydrides, researchers can tailor the polymer's chain rigidity and, consequently, its glass transition temperature (Tg). rsc.orgrsc.org The incorporation of flexible side chains, such as alkoxy groups, can improve the solubility and processability of these otherwise rigid polymers, although it may slightly compromise their thermal stability. ncl.res.in
Table 1: Properties of Polyimides Derived from Substituted Biphenyl (B1667301) Diamines and Various Dianhydrides
| Diamine Monomer Type | Dianhydride Co-monomer | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 10% loss) | Key Feature |
|---|---|---|---|---|
| Ortho-substituted biphenyl diamine | Pyromellitic dianhydride (PMDA) | ~336-360°C | > 500°C | High thermal stability researchgate.net |
| Ortho-substituted biphenyl diamine | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | > 336°C | > 493°C | Good mechanical properties rsc.orgncl.res.in |
| Ortho-substituted biphenyl diamine | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Varies with structure | > 500°C | Improved solubility and gas permeability monash.edu |
Polybenzoxazoles (PBOs) are a class of rigid-rod polymers with exceptional thermal stability and mechanical properties. The ortho-hydroxy polyimides synthesized from this compound are ideal precursors for PBOs. The conversion is achieved through a solid-state thermal rearrangement process. rsc.org
When the precursor poly(hydroxyimide) is heated to high temperatures (typically between 300–450°C) under an inert atmosphere, an intramolecular cyclization reaction occurs. rsc.org This process involves the elimination of a molecule of carbon dioxide from the imide and hydroxyl groups, resulting in the formation of a stable benzoxazole ring in the polymer backbone. core.ac.uk This thermal conversion from a polyimide to a polybenzoxazole significantly alters the material's properties, particularly its free volume and gas transport characteristics. monash.edu
Azopolyimides are a specialized class of polyimides that contain the azobenzene group (-N=N-) in their structure. These polymers are of interest for their photoresponsive properties. Aromatic azopolyimides can be synthesized by reacting a diamine with an azobenzene-containing dianhydride, such as 3,3',4,4'-azobenzenetetracarboxylic dianhydride (ABTD). asianpubs.org
The synthesis involves the condensation of the diamine, such as an isomer like 4,4'-diaminobiphenyl-3,3'-diol, with the dianhydride to first form a poly(amic acid). asianpubs.org This soluble precursor is then converted to the final azopolyimide through cyclodehydration. The formation of the stable five-membered imide ring is the driving force for creating a linear, high-stability polymer. asianpubs.org The resulting azopolyimides are typically heat-resistant materials with high viscosity. asianpubs.org
Thermally Rearranged (TR) Polymer Architectures from this compound-Based Precursors
Thermally Rearranged (TR) polymers are a class of microporous materials developed for advanced gas separation membranes. They are created by the thermal treatment of specific precursor polymers, such as the poly(hydroxyimide)s derived from this compound. core.ac.ukberkeley.edu
The process involves heating the precursor polyimide film above its glass transition temperature. rsc.org This induces a molecular rearrangement where the ortho-positioned hydroxyl and imide groups react to form a polybenzoxazole (PBO) structure, releasing CO2 as a byproduct. core.ac.uk This solid-state transformation is not merely a chemical conversion but also a physical restructuring. The inefficient packing of the newly formed rigid PBO chains and the release of CO2 create a unique microporous architecture with a narrow cavity size distribution. core.ac.uk
This controlled generation of free volume elements results in TR polymers having both high gas permeability and high selectivity, a combination that often surpasses the performance limits of conventional polymer membranes. core.ac.ukberkeley.edu The properties of the final TR polymer can be fine-tuned by altering the chemical structure of the precursor polyimide or by adjusting the conditions of the thermal treatment. rsc.orgcore.ac.uk
Table 2: Gas Permeability in Thermally Rearranged Polymers
| Polymer Type | Gas | Permeability (Barrer) | Selectivity (e.g., CO₂/N₂) | Key Advantage |
|---|---|---|---|---|
| Precursor Poly(hydroxyimide) | CO₂ | Low to Moderate | Moderate | Solution processable monash.edu |
| Thermally Rearranged PBO | CO₂ | Significantly Increased (e.g., up to 5440) | High (e.g., ~23) | High free volume, superior separation monash.eduresearchgate.net |
| Precursor Poly(hydroxyimide) | O₂ | Low | Moderate (O₂/N₂) | Stable film formation berkeley.edu |
| Thermally Rearranged PBO | O₂ | Dramatically Increased | Increased (O₂/N₂) | Exceeds 2015 upper bound for air separation berkeley.edu |
Note: Permeability and selectivity values are illustrative and vary based on specific monomer composition and processing conditions.
Contributions to Organic Electronics Research
The field of organic electronics utilizes carbon-based materials in electronic devices such as transistors, solar cells, and LEDs. The development of new organic semiconductors is crucial for advancing this field. sigmaaldrich.com
Organic semiconductors are typically π-conjugated systems that allow for the movement of charge carriers. sigmaaldrich.com While research has heavily focused on classes like thiophenes, phthalocyanines, and perylene diimides, there is ongoing exploration of new molecular structures. sigmaaldrich.comnih.gov Molecules with intramolecular hydrogen bonds have been investigated as a potential structural motif for organic semiconductors. nih.govrsc.org For instance, derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione, which can exhibit rapid tautomerization through intramolecular proton transfer, have been synthesized and studied for this purpose. nih.govrsc.orgresearchgate.net This line of research highlights an interest in the interplay between proton transfer and charge transport properties. nih.gov The specific application of this compound itself in organic semiconductors is a more nascent area of investigation, though its rigid, conjugated biphenyl core presents a foundational element common in many organic electronic materials.
Fabrication of Conductive Polymers
The synthesis of inherently conductive polymers often involves creating extended conjugated systems that facilitate charge transport. While this compound itself is not conductive, it serves as a monomer for aromatic polyamides and polyimides, which can be transformed into conductive materials. The fabrication process typically involves chemical or electrochemical polymerization. nih.govnih.gov In chemical oxidative polymerization, monomers are polymerized using oxidizing agents like ammonium persulfate. nih.govresearchgate.net Electrochemical polymerization allows for the direct deposition of a uniform polymer film on an electrode surface, offering excellent control over film thickness and morphology. nih.govnih.gov
Polymers such as polyamides derived from aromatic diamines can be rendered conductive through doping or by incorporating conductive nanoparticles. mdpi.com The resulting materials, known as conductive polymer composites, exhibit a combination of mechanical properties from the polymer matrix and electrical properties from the conductive filler. researchgate.net The rigid structure inherited from the biphenyl monomer can contribute to the thermal and environmental stability of the final conductive material.
Integration in Flexible Electronic Device Development
Polyimides (PIs) are premier materials for flexible electronics due to their exceptional thermal stability, chemical resistance, mechanical strength, and inherent flexibility. nih.govresearchgate.net this compound is a candidate for creating specialized PI films. The synthesis involves a two-step process where the diamine reacts with a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to form a polyamic acid precursor, which is then thermally or chemically imidized to yield the final polyimide. nih.govmdpi.com
The introduction of hydroxyl (-OH) groups onto the polymer backbone, as provided by the diol monomer, can induce intermolecular hydrogen bonding. nih.gov This bonding can enhance the stiffness and thermal stability of the polymer film. vt.edu The rigid and bent structure of the biphenyl unit disrupts efficient chain packing, which can improve the solubility and processability of the polymer, critical attributes for fabricating uniform, thin films required for flexible displays, sensors, and wearable devices. researchgate.netresearchgate.net Fluorinated dianhydrides are often used in conjunction with such diamines to enhance properties like optical transparency and lower the dielectric constant, which are crucial for high-frequency applications in advanced electronics. mdpi.comacs.org
Application in Solar Cell and Light-Emitting Diode (LED) Technologies
While direct applications of this compound in commercial solar cells are not widespread, its derivatives can be used to synthesize components for these technologies. The aromatic amine portions of the molecule can act as electron donors, a key feature in many organic dyes and hole-transporting materials used in organic photovoltaics (OPVs) and OLEDs. sigmaaldrich.comresearchgate.net The rigid biphenyl structure can serve as a stable scaffold for building more complex dye molecules. By chemically modifying the amine and hydroxyl groups, the electronic properties (HOMO/LUMO energy levels) can be tuned to match the requirements of the other materials in the solar cell, thereby optimizing device performance. mdpi.comresearchgate.net The introduction of such tailored organic dyes can lead to high power conversion efficiencies. mdpi.com
Membrane Science for Molecular Separation
Polyimides are extensively studied as membrane materials for gas separation due to their excellent thermal and chemical stability, good mechanical properties, and processability. researchgate.net The performance of these membranes is dictated by the chemical structure of the repeating monomer units.
The incorporation of this compound (or its isomers like 4,4'-diaminobiphenyl-3,3'-diol) into the polyimide backbone has a significant impact on gas transport properties. The presence of hydroxyl groups leads to strong intermolecular hydrogen bonding, which creates a tightly packed polymer structure. vt.edu This tight packing hinders gas diffusion, resulting in lower permeability compared to non-hydroxylated polyimides. However, this same feature enhances the membrane's ability to discriminate between gas molecules of different sizes, leading to high selectivity. vt.edu
Research has shown that polyimides containing hydroxylated biphenyl diamines exhibit high O₂/N₂ selectivity. vt.edu While permeability may be low, the enhanced selectivity is advantageous for applications where high purity gas streams are required. Crosslinking is another strategy employed to improve the performance of polyimide membranes, particularly their resistance to plasticization by highly soluble gases like CO₂. By introducing cross-linkable moieties, such as carboxylic acid groups from monomers like 3,5-diaminobenzoic acid (DABA), a stable network can be formed that enhances selectivity for gas pairs like CO₂/CH₄. nsf.gov
| Gas | Permeability (Barrer) | Selectivity vs. N₂ | Selectivity vs. CH₄ |
|---|---|---|---|
| O₂ | Data not specified | - | Data not specified |
| N₂ | Data not specified | 1.0 | - |
| CO₂ | Data not specified | Data not specified | Increased with thermal treatment |
| CH₄ | Data not specified | - | 1.0 |
Note: This table reflects general findings on DAPI/DABA-based polyimides, which are used to illustrate the effects of structural modifications discussed in the context of functionalized diamines.
Research in Dye and Pigment Chemistry
The dual amine functionality of this compound makes it a prime candidate as a precursor in the synthesis of complex dye molecules, particularly azo and fluorescent dyes.
Intermediates for Azo Dye Synthesis
Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic colorants. nih.gov Their synthesis is predominantly achieved through a two-step process: diazotization followed by a coupling reaction. pbworks.comunb.ca
In this process, a primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo dye. pbworks.com
This compound can be bis-diazotized, meaning both amino groups can be converted into diazonium salts. This bis-diazonium intermediate can then react with two equivalents of a coupling component to produce bis-azo dyes, which often exhibit deep colors and high tinctorial strength. The specific color of the resulting dye is determined by the electronic nature of the entire conjugated system, including the substituents on the coupling component. scispace.com
Precursors for Fluorescent Dye Formulations
Fluorescent dyes are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength. Their applications range from biological imaging to sensors and organic electronics. icrc.ac.irrsc.org The design of fluorescent dyes often involves creating rigid, planar molecules with extended π-conjugated systems.
The rigid biphenyl core of this compound provides a robust scaffold for constructing fluorescent molecules. The amine and hydroxyl groups serve as reactive handles for further chemical modification to extend the conjugation or to attach other functional groups that can modulate the photophysical properties. For instance, the amine groups can be reacted with aldehydes or other electrophiles to build larger molecular frameworks. nih.gov The resulting structures can exhibit significant Stokes shifts (the difference between the maximum absorption and emission wavelengths) and high quantum yields, which are desirable properties for high-performance fluorescent probes and materials. rsc.org
Coordination Chemistry and Supramolecular Assemblies Involving 3,3 Diaminobiphenyl 2,2 Diol
Formation and Characterization of Inclusion Complexes
The formation of an inclusion complex between a host, such as β-cyclodextrin, and a guest molecule like 3,3'-Diaminobiphenyl-2,2'-diol is a dynamic equilibrium process. This process is primarily driven by the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin by the less polar guest molecule. The formation of such complexes can be achieved through various methods, including co-precipitation, kneading, and freeze-drying.
The characterization of these inclusion complexes is crucial to confirm their formation and to understand the nature of the host-guest interactions. A combination of analytical techniques is typically employed for this purpose.
Spectroscopic Methods:
UV-Visible (UV-Vis) Spectroscopy: Changes in the absorption spectrum of the guest molecule upon addition of the cyclodextrin can indicate the formation of an inclusion complex. Typically, a shift in the absorption maximum (λmax) or a change in the molar absorptivity is observed as the guest molecule is transferred from the aqueous environment to the hydrophobic cavity of the cyclodextrin.
Fluorescence Spectroscopy: If the guest molecule is fluorescent, changes in its fluorescence intensity, emission wavelength, and quantum yield upon complexation can provide strong evidence for inclusion. The nonpolar environment of the cyclodextrin cavity often leads to an enhancement of the fluorescence of the guest molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for elucidating the geometry of the inclusion complex in solution. Protons of the guest molecule that are located inside the cyclodextrin cavity experience a shielding effect, resulting in an upfield shift of their resonance signals. Conversely, protons of the cyclodextrin that are in proximity to the guest molecule will also show chemical shift changes. Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide direct evidence of the spatial proximity between the host and guest protons, confirming the inclusion.
Other Analytical Techniques:
Differential Scanning Calorimetry (DSC): DSC can be used to detect the formation of a solid inclusion complex. The melting point, boiling point, or sublimation point of the guest molecule is often shifted or disappears upon inclusion into the cyclodextrin cavity.
X-ray Diffractometry (XRD): Powder XRD patterns of the inclusion complex will be distinctly different from those of the individual components or their physical mixture, indicating the formation of a new crystalline phase.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational frequencies of the guest molecule, particularly those of functional groups that may be involved in interactions with the host, can be observed in the FT-IR spectrum of the inclusion complex.
Table 1: Illustrative Spectroscopic Data for the Characterization of a Hypothetical this compound-β-Cyclodextrin Inclusion Complex
| Technique | Parameter | Free this compound | Inclusion Complex | Interpretation |
| UV-Vis Spectroscopy | λmax (nm) | 295 | 298 | Red shift indicates a change in the microenvironment of the chromophore upon inclusion. |
| Fluorescence Spectroscopy | Emission λmax (nm) | 380 | 375 | Blue shift suggests a more nonpolar environment for the excited state. |
| Relative Fluorescence Intensity | 1.0 | 2.5 | Enhancement of fluorescence due to shielding from non-radiative decay pathways in the cavity. | |
| 1H NMR Spectroscopy | Chemical Shift (δ, ppm) - Aromatic Protons | 7.2-7.8 | 7.1-7.7 | Upfield shift of guest protons indicates their inclusion within the shielding environment of the cyclodextrin cavity. |
| Chemical Shift (δ, ppm) - Cyclodextrin H-3, H-5 Protons | 3.6-3.9 | 3.5-3.8 | Upfield shift of inner cyclodextrin protons confirms the presence of the guest molecule inside the cavity. |
Note: The data presented in this table is illustrative and based on typical observations for host-guest inclusion complexes. Specific values for this compound would require experimental verification.
Host-Guest Interaction Mechanisms with Macrocyclic Systems (e.g., Cyclodextrins)
The primary driving forces for the formation of inclusion complexes between cyclodextrins and guest molecules like this compound are non-covalent interactions. These interactions collectively contribute to the stability of the resulting supramolecular assembly.
Hydrophobic Interactions: This is often the most significant driving force. The expulsion of "high-energy" water molecules from the nonpolar cavity of the cyclodextrin and the subsequent inclusion of a hydrophobic guest molecule is an entropically favorable process.
Van der Waals Forces: These are weak, short-range attractive forces that occur between the guest molecule and the inner surface of the cyclodextrin cavity. The strength of these interactions is dependent on the geometric fit between the host and the guest.
Hydrogen Bonding: While the interior of the cyclodextrin cavity is predominantly hydrophobic, the hydroxyl groups at the rims can participate in hydrogen bonding with suitable functional groups on the guest molecule. In the case of this compound, the amino and hydroxyl groups could potentially form hydrogen bonds with the hydroxyl groups of the cyclodextrin, further stabilizing the complex.
The stoichiometry of the inclusion complex, typically 1:1 for many guest molecules with β-cyclodextrin, is determined by the relative sizes of the host cavity and the guest molecule. For a molecule like this compound, it is anticipated that one molecule would fit within the cavity of a single β-cyclodextrin molecule. However, the possibility of forming 1:2 or 2:1 host-guest complexes cannot be entirely ruled out and would need to be investigated experimentally, for instance, through Job's plot analysis using UV-Vis or fluorescence spectroscopy.
The orientation of the guest molecule within the cyclodextrin cavity is another important aspect of the interaction mechanism. For an elongated molecule like this compound, it is likely that the biphenyl (B1667301) backbone would be encapsulated within the hydrophobic cavity, with the more polar amino and hydroxyl groups potentially residing near the hydrophilic rims of the cyclodextrin. Detailed structural information on the orientation can be obtained from 2D NMR studies, such as ROESY, which can identify specific through-space interactions between the host and guest protons.
Table 2: Key Non-Covalent Interactions in the this compound-Cyclodextrin Complex
| Interaction Type | Description |
| Hydrophobic Interaction | The primary driving force, involving the displacement of water from the cyclodextrin cavity by the biphenyl moiety of the guest. |
| Van der Waals Forces | Close-contact attractive forces between the guest molecule and the inner walls of the cyclodextrin cavity. |
| Hydrogen Bonding | Potential interactions between the amino and hydroxyl groups of the guest and the hydroxyl groups at the rim of the cyclodextrin. |
Advanced Analytical and Spectroscopic Characterization Techniques for 3,3 Diaminobiphenyl 2,2 Diol Research
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FTIR spectrum of 3,3'-Diaminobiphenyl-2,2'-diol provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.
Key characteristic absorption bands for this compound are expected in several regions of the infrared spectrum. The presence of hydroxyl (-OH) and amino (-NH2) groups leads to strong, broad absorptions in the high-frequency region, typically between 3200 and 3600 cm⁻¹. Specifically, O-H stretching vibrations and N-H stretching vibrations can be distinguished in this area. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ is characteristic of aromatic C=C ring stretching, confirming the biphenyl (B1667301) backbone. Additionally, C-N and C-O stretching vibrations, as well as O-H and N-H bending vibrations, provide further structural confirmation in the 1000-1400 cm⁻¹ region.
When this monomer is used in polymerization, such as in the formation of polyimides or polybenzoxazoles, FTIR is invaluable for monitoring the reaction. For instance, in the synthesis of a poly(amic acid) precursor, the characteristic bands of the monomer will be accompanied by the appearance of amide and carboxylic acid bands. Subsequent thermal treatment to form a polybenzoxazole can be monitored by the disappearance of these precursor bands and the emergence of new bands characteristic of the oxazole ring. researchgate.net
Table 1: Expected FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | O-H Stretching | Phenolic Hydroxyl |
| 3400 - 3200 | N-H Stretching | Primary Amine |
| 3100 - 3000 | C-H Stretching | Aromatic |
| 1620 - 1580 | C=C Stretching | Aromatic Ring |
| 1550 - 1450 | N-H Bending | Primary Amine |
| 1400 - 1300 | O-H Bending | Phenolic Hydroxyl |
| 1300 - 1200 | C-O Stretching | Phenolic Ether |
Electronic Spectroscopy (Ultraviolet-Visible Absorption and Spectrofluorimetry)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the biphenyl chromophore, substituted with electron-donating amino (-NH2) and hydroxyl (-OH) groups (auxochromes), results in characteristic absorption bands in the UV region. These auxochromic groups cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted biphenyl. The UV-Vis spectrum is useful for quantitative analysis and for studying the electronic structure of the molecule and its derivatives.
Spectrofluorimetry measures the fluorescence emission of a compound after it absorbs light. Aromatic compounds like this compound are often fluorescent. This technique can be used to study the excited state properties of the molecule and is highly sensitive for trace analysis. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum and quantum yield. The study of related dihydroxybenzene isomers has shown that the electrochemical and spectroscopic properties are highly dependent on the substitution pattern. scispace.com
In polymer research, these techniques are used to characterize the optical properties of materials derived from the monomer. For example, polyimides synthesized from 3,3'-dihydroxybenzidine can be analyzed for their optical transparency and color, which are critical for applications in electronics and optics. nih.gov
Advanced Structural Determination Methods (X-ray Diffraction)
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD could provide definitive information on bond lengths, bond angles, and the conformation of the biphenyl rings, including the dihedral angle between them. This data is fundamental for understanding the molecule's steric and electronic properties.
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It is essential for phase identification, determining sample purity, and characterizing polymorphism (the ability of a compound to exist in multiple crystal forms). Different polymorphs can have distinct physical properties, and PXRD is the primary tool for their identification and control.
In the context of polymers, Wide-Angle X-ray Diffraction (WAXD) is used to assess the degree of crystallinity. Polymers synthesized from 3,3'-dihydroxybenzidine, such as polyimides and polybenzoxazoles, can be amorphous, semi-crystalline, or highly crystalline. nih.govresearchgate.net WAXD patterns reveal the nature of the polymer chain packing, which directly influences the material's mechanical and thermal properties.
Morphological and Surface Analysis (Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a sample. For the this compound monomer, SEM can be used to study the morphology of its crystalline or powdered form, revealing details about particle size, shape, and surface texture.
The utility of SEM is particularly evident in the characterization of materials derived from this monomer. When used to synthesize polymers, the resulting films, fibers, or composite materials can be examined with SEM. For instance, analysis of poly(p-phenylene benzobisoxazole) films or fibers would involve using SEM to investigate surface smoothness, the presence of defects, and the fracture surface morphology after mechanical testing. researchgate.net This information is critical for understanding how processing conditions affect the final material structure and for diagnosing failure mechanisms.
Electroanalytical Methods (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. This compound, containing both phenolic hydroxyl groups and aromatic amino groups, is expected to be electrochemically active. The hydroxyl and amino groups can be oxidized, and CV can be used to determine the potentials at which these oxidation processes occur.
A typical cyclic voltammogram would reveal the anodic peak potential (Epa), corresponding to the oxidation of the molecule, and, if the process is reversible, a corresponding cathodic peak potential (Epc) for the reduction of the oxidized species. The electrochemical behavior of dihydroxybenzene isomers like catechol and hydroquinone has been well-studied, showing quasi-reversible redox processes at a glassy carbon electrode. scispace.com Similarly, CV studies on this compound would provide insight into its electron-donating capability, the stability of its oxidized form, and the reversibility of its redox reactions. This information is valuable for applications in antioxidants, electroactive polymers, and sensors.
Solution-Phase Characterization of Derived Polymeric Systems (Viscosity and Solubility Profiling)
The characterization of polymers synthesized from this compound is incomplete without understanding their behavior in solution. The solubility and viscosity of these polymers are critical indicators of their processability and molecular weight.
Solubility Profiling: The introduction of hydroxyl groups into the polymer backbone, as is the case with polymers derived from 3,3'-dihydroxybenzidine, can improve solubility in polar aprotic solvents. nih.gov Aromatic polyamides and polyimides are often difficult to process due to their poor solubility, but structural modifications can enhance this property. scielo.br The solubility of these polymers is typically tested in a range of solvents at room temperature and with heating.
Viscosity Profiling: The inherent viscosity or reduced viscosity of a polymer solution is a measure that correlates with the polymer's average molecular weight. Higher viscosity values generally indicate a higher degree of polymerization. This parameter is crucial for ensuring that the synthesized polymer has achieved a molecular weight sufficient for forming strong films or fibers. For example, polyamides derived from various diamines have shown inherent viscosities in the range of 0.38–0.47 dL/g, indicating the formation of reasonably high molecular weight polymers. scielo.br
Table 2: Solubility and Viscosity of Polymers Derived from Hydroxyl-Containing Diamines
| Polymer Type | Monomers | Solvents | Inherent Viscosity (dL/g) | Reference |
|---|---|---|---|---|
| Polyamide | Acenaphtohydrazinomercaptotriazole diamine with diacid chlorides | DMF, NMP, DMSO, TCE, H₂SO₄ | 0.38 - 0.47 | scielo.br |
| Polyimide | 3,3'-dihydroxybenzidine with BPADA | DMAc, NMP | Not specified | nih.gov |
This table presents data for polymers derived from hydroxyl-containing or other functionalized diamines to illustrate typical solubility and viscosity characteristics.
Computational and Theoretical Studies on 3,3 Diaminobiphenyl 2,2 Diol and Its Interactions
Molecular Docking Simulations for Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting molecular interactions.
Detailed Research Findings:
A thorough search of scientific literature reveals a notable absence of specific molecular docking studies focused on 3,3'-Diaminobiphenyl-2,2'-diol. While numerous studies utilize molecular docking to investigate the binding of various ligands to proteins and other receptors, this particular compound has not been the subject of such published research.
In a typical molecular docking simulation involving this compound, the molecule would be treated as a ligand, and its interaction with a target protein or receptor would be modeled. The simulation would predict the binding affinity, which is a measure of the strength of the interaction, and the specific binding mode, detailing the hydrogen bonds, hydrophobic interactions, and other forces at play. The results are often presented in a data table format, as shown in the hypothetical example below.
Hypothetical Molecular Docking Results: This table is for illustrative purposes only, as no specific data for this compound was found.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein X | -8.5 | TYR-123, ASP-45, LEU-67 |
| Protein Y | -7.2 | PHE-89, SER-101, VAL-112 |
| Protein Z | -6.9 | HIS-23, ALA-56, TRP-90 |
Quantum Chemical Insights into Electronic Structure and Reactivity (e.g., Frontier Molecular Orbitals)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic structure and reactivity of molecules. A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical and electronic properties.
Detailed Research Findings:
Specific quantum chemical studies detailing the electronic structure and reactivity of this compound are not available in the reviewed scientific literature. Such studies would provide valuable data on the molecule's charge distribution, orbital energies, and reactivity indices.
A theoretical study on this molecule would involve calculating the energies of the HOMO and LUMO. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The findings from such a study would typically be summarized in a table.
Hypothetical Quantum Chemical Data: This table is for illustrative purposes only, as no specific data for this compound was found.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Thermodynamic Characterization of Complexation Phenomena (e.g., Association Constants)
The thermodynamic characterization of complexation involves determining the thermodynamic parameters, such as the association constant (Ka), enthalpy (ΔH), and entropy (ΔS) of the formation of a complex between a ligand and a receptor. These parameters provide a complete picture of the binding process and the nature of the forces driving the interaction.
Detailed Research Findings:
There is a lack of published research on the thermodynamic characterization of complexation phenomena involving this compound. Experimental techniques like isothermal titration calorimetry (ITC) would be employed to directly measure the heat changes upon binding, from which the thermodynamic parameters can be derived.
The association constant (Ka) is a measure of the equilibrium between the free and bound states of the molecules in a solution. A high Ka value indicates a strong binding affinity. The enthalpy change (ΔH) provides information about the heat released or absorbed during complexation, indicating the role of hydrogen bonding and van der Waals forces. The entropy change (ΔS) reflects the change in disorder of the system upon binding.
Hypothetical Thermodynamic Data for Complexation: This table is for illustrative purposes only, as no specific data for this compound was found.
| Complexing Agent | Association Constant (Ka) (M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
| Metal Ion A | 1.5 x 10⁵ | -8.2 | 5.7 |
| Organic Molecule B | 3.2 x 10⁴ | -5.6 | 2.1 |
| Biomolecule C | 7.8 x 10⁵ | -10.5 | 8.3 |
Emerging Research Directions and Future Perspectives for 3,3 Diaminobiphenyl 2,2 Diol
Exploration of Novel Material Architectures
The primary application of 3,3'-Diaminobiphenyl-2,2'-diol in emerging research is as a monomer for the creation of advanced polyimides (PIs). The specific geometry and functional groups of this diamine have a profound impact on the final properties of the polymer. The presence of hydroxyl (–OH) groups ortho- to the amino (–NH2) groups can lead to the formation of intramolecular hydrogen bonds, which influences chain packing, solubility, and thermal characteristics. nih.gov
Research into structure-property relationships demonstrates that the isomeric position of linkages in diamine monomers significantly affects the properties of the resulting polyimides. For instance, non-linear or "bent" monomer structures, like that of this compound, tend to disrupt the close packing of polymer chains. This disruption often leads to amorphous polymers with improved solubility in organic solvents, a critical factor for processability. researchgate.netku.ac.ae In contrast, polymers made from linear diamines are often semi-crystalline and insoluble. researchgate.net
The incorporation of hydroxyl groups, as present in this compound, is a key strategy for enhancing specific polymer properties. These groups can form hydrogen bonds between polymer chains, which can increase the glass transition temperature (Tg) and improve mechanical strength. nih.gov The table below summarizes the general effects of different structural elements in diamine monomers on the final properties of polyimides, providing a framework for understanding the potential contributions of this compound.
| Diamine Structural Feature | Effect on Polymer Chain Packing | Resulting Polyimide Property | Reference |
|---|---|---|---|
| Linear/Symmetrical Backbone (e.g., p-phenylenediamine) | Allows for close, ordered packing | Higher crystallinity, lower solubility, high thermal stability | researchgate.net |
| Bent/Asymmetrical Backbone (e.g., m-phenylenediamine) | Disrupts chain packing, creates disorder | Amorphous structure, enhanced solubility | researchgate.net |
| Presence of Hydroxyl (–OH) groups | Enables intermolecular hydrogen bonding | Increased Glass Transition Temperature (Tg), improved mechanical properties | nih.gov |
| Bulky Side Groups (e.g., Trifluoromethyl) | Increases distance between chains (free volume) | Improved solubility, lower dielectric constant | acs.org |
| Flexible Linkages (e.g., Ether) | Increases rotational freedom of the chain | Lowered Tg, increased flexibility | researchgate.net |
Refinement of Synthetic Strategies for Enhanced Efficiency
The synthesis of high-performance polyimides from diamines like this compound is typically achieved through a well-established two-step polycondensation method. mdpi.com This process has been refined to enhance efficiency and allow for precise control over the molecular weight and properties of the final polymer.
The first step involves the ring-opening polyaddition of the diamine monomer with an aromatic tetracarboxylic dianhydride. This reaction is conducted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature under an inert atmosphere (e.g., nitrogen) to yield a high-molecular-weight poly(amic acid) (PAA) solution. nih.govmdpi.com The PAA is the soluble precursor to the final polyimide.
The second step is the cyclodehydration, or imidization, of the PAA to form the stable, insoluble polyimide. This can be accomplished through two primary routes:
Thermal Imidization : The PAA solution is cast onto a substrate to form a film, and the solvent is removed under vacuum. The film is then subjected to a staged heating process, typically with steps at 100°C, 200°C, and 300°C under vacuum. This method drives off water and facilitates the ring closure to form the imide structure.
Chemical Imidization : This route is performed at lower temperatures. A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the PAA solution. mdpi.com The reaction proceeds at room temperature, and the resulting polyimide resin is then precipitated in a non-solvent like ethanol.
Predictive Modeling and Experimental Validation in Advanced Applications
A significant emerging trend in polymer science is the use of computational tools to predict material properties before synthesis, drastically reducing the time and cost associated with traditional trial-and-error experimentation. specialchem.com For polymers derived from this compound, these predictive models establish quantitative structure-property relationships (QSPR) that link the monomer's chemical features to the final polymer's performance characteristics.
Machine Learning (ML) and Molecular Dynamics (MD) Simulations: Researchers are developing ML frameworks to accurately predict key polyimide properties such as dielectric constant, glass transition temperature (Tg), and mechanical strength. specialchem.commdpi.com These models are trained on datasets containing the structural information of various diamine and dianhydride monomers and the experimentally measured properties of the resulting polymers. oaepublish.com By deconstructing the monomer into molecular descriptors (capturing electronic, topological, and geometric features), algorithms like Gaussian Process Regression (GPR) can predict the properties of hypothetical, unsynthesized polymers with high accuracy. mdpi.com Molecular dynamics simulations further allow researchers to model the bulk structure of the polymer, providing insights into chain packing, free volume, and mechanical behavior that are in good agreement with ML predictions. specialchem.commdpi.com
Experimental Validation: A crucial component of this research direction is the experimental validation of the computational predictions. specialchem.com Top-performing candidate polymers identified through screening millions of virtual structures are then synthesized in the lab. specialchem.comoaepublish.com Their properties are measured and compared against the predicted values. Studies have shown excellent agreement between predicted and measured data, with deviations as low as 2.24% for dielectric constants. mdpi.com This validation confirms the reliability of the predictive models and solidifies their role as a powerful tool for the rational design of new materials. researchgate.net
The table below presents representative data from recent studies, showcasing the accuracy of predictive modeling in polyimide research.
| Property | Modeling Technique | Predicted Value | Experimental Value | Mean Deviation (%) | Reference |
|---|---|---|---|---|---|
| Dielectric Constant (PI-a, 1 kHz) | Gaussian Process Regression (GPR) | 4.01 | 4.11 | 2.24% | mdpi.com |
| Dielectric Constant (PI-b, 1 kHz) | Gaussian Process Regression (GPR) | 3.30 | 3.38 | ||
| Dielectric Constant (PI-c, 1 kHz) | Gaussian Process Regression (GPR) | 2.88 | 2.99 | ||
| Glass Transition Temp. (Tg) of PI-1 | Machine Learning Model | ~330 °C | ~325 °C | N/A | researchgate.net |
| Glass Transition Temp. (Tg) of PI-4 | Machine Learning Model | ~260 °C | ~255 °C | N/A | researchgate.net |
Density Functional Theory (DFT): On a more fundamental level, DFT calculations are employed to understand the electronic structure and reactivity of monomers like this compound. nih.govmdpi.com These quantum chemical methods can model the interactions between monomers, elucidate reaction mechanisms, and predict spectroscopic properties, providing a deeper theoretical understanding that complements the large-scale predictions of ML and MD models. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,3'-Diaminobiphenyl-2,2'-diol with high purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of biphenyl precursors. A common approach is:
Suzuki-Miyaura cross-coupling of halogenated biphenyl derivatives with boronic acids bearing protected amino and hydroxyl groups (e.g., 3-bromo-2-hydroxyphenylboronic acid) .
Deprotection steps : Acidic or basic hydrolysis to remove protecting groups (e.g., tert-butyl or acetyl groups) from amino and hydroxyl functionalities.
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Key Considerations :
- Protect amino groups during coupling to avoid side reactions.
- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .
Basic: How can researchers rigorously characterize the structure and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve stereochemistry using single crystals grown via slow evaporation of DMSO solutions.
- HPLC Purity Check : Use a C18 column (mobile phase: 70% acetonitrile/30% water) to confirm >98% purity .
Advanced: How can this compound be integrated into asymmetric catalysis systems?
Methodological Answer:
The compound’s bifunctional (NH₂/OH) groups make it a candidate for chiral ligands or metal-organic frameworks (MOFs):
Phosphorylation : Convert hydroxyl groups to phosphate ligands for MOF synthesis (e.g., Pd-catalyzed phosphorylation) .
Metal Coordination : Test coordination with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water solutions. Monitor via UV-Vis (λ ~300–400 nm for charge-transfer transitions).
Catalytic Screening : Evaluate enantioselectivity in asymmetric aldol reactions (e.g., using benzaldehyde and cyclohexanone). Optimize reaction conditions (solvent: THF, temp: 25°C) .
Advanced: How to resolve contradictory data on substituent effects in catalytic applications?
Methodological Answer:
Contradictions often arise from steric/electronic effects of substituents (e.g., tert-butyl vs. methyl groups):
Steric Analysis : Compare catalytic efficiency of tert-butyl derivatives (enhanced rigidity, CAS 329735-68-4) vs. methyl analogs (CAS 55515-98-5) in identical reaction setups.
Electronic Profiling : Use Hammett constants (σ) to correlate substituent electronic nature with reaction rates.
Control Experiments : Synthesize and test enantiopure (R)- and (S)-forms (e.g., CAS 205927-03-3 ) to isolate stereochemical influences.
Data Interpretation : Contradictions may indicate competing mechanisms (e.g., steric hindrance vs. electronic activation) .
Advanced: What strategies ensure enantiopure synthesis of this compound derivatives?
Methodological Answer:
Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) to separate enantiomers via diastereomeric salt formation .
Asymmetric Suzuki Coupling : Employ enantiopure boronic esters (e.g., (S)-3-bromo-2-hydroxyphenylboronic ester) with Pd/(R)-BINAP catalysts .
Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze one enantiomer.
Validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .
Advanced: How to design stability studies for this compound under catalytic conditions?
Methodological Answer:
Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–80°C) in polar solvents (e.g., DMF, DMSO) for 24–72 hours.
Stability Indicators : Monitor via:
- FT-IR : Disappearance of O-H/N-H stretches (~3200–3500 cm⁻¹).
- LC-MS : Detect decomposition products (e.g., oxidized quinone forms).
Regioselective Protection : Introduce acetyl groups to hydroxyls to enhance stability during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
